molecular formula C8H9BrClNO B13486977 (2r)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol

(2r)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol

Cat. No.: B13486977
M. Wt: 250.52 g/mol
InChI Key: PUIYJAKPFORUNO-QMMMGPOBSA-N
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Description

(2r)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol is a chemical compound characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chlorobenzaldehyde and glycine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2r)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2r)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol
  • (2r)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-ol
  • (2r)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol

Uniqueness

(2r)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromo-5-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

PUIYJAKPFORUNO-QMMMGPOBSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Br)[C@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(CO)N

Origin of Product

United States

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